6-[(4-Nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “6-[(4-Nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one”, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles . Another study discusses the one-pot synthesis of Biginelli-type 3,4-dihydro-pyrimidin-2-(1H)-ones/thiones under solvent-free conditions .Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including compounds similar to the query, have been extensively reviewed for their antitumor activities. These compounds are of interest for the synthesis of drugs with varied biological properties. The review encompasses bis(2-chloroethyl)amino derivatives of imidazole and related structures, indicating their potential in antitumor drug development and as compounds with diverse biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. This article analyzes literature data on pyrimidine derivatives used in medical practice, including antiviral, antimicrobial, antitumor, and anti-inflammatory activities. The systematic analysis can serve as a basis for the search and design of compounds with desired pharmacological activities (Chiriapkin, 2022).
Metronidazole-Conjugates: Medicinal Chemistry Perspectives
Metronidazole (MTZ) derived conjugates have demonstrated potential applications in medicinal chemistry research. This review summarizes the synthesis, structure-activity relationships (SAR), and associated biological activities of MTZ-conjugates, including antimicrobial, anticancer, antidiabetic, anti-inflammatory, anti-HIV, and anti-parasitic activities. The review also presents molecular docking analysis, aiding in the design of new MTZ-conjugates for various diseases (Patel, Jesumoroti, Legoabe, & Beteck, 2020).
Role of Nitazoxanide in Various Diseases
Nitazoxanide (NTZ) is an orally active drug with applications against a wide range of pathogens, including bacteria, parasites, and viruses. It highlights the importance of NTZ in treating various microbial infections and its efficiency against bacterial and viral infectious diseases, including its potential use in coronavirus treatment. The review emphasizes NTZ's mechanism of action and its broad applicability in infectious disease treatment (Bharti, Sharma, Goswami, Sharma, Rabbani, & Kumar, 2021).
Future Directions
While there is no direct information on the future directions of research involving “6-[(4-Nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one”, studies on similar compounds suggest potential areas of interest. For instance, the synthesis of more reactive corresponding isocyanates using 4-Nitrophenyl chloroformate has been suggested . Additionally, the use of nanocatalysts for the synthesis of heterocyclic compounds has been highlighted .
Properties
IUPAC Name |
6-[(4-nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13-15(6-5-12-7-14-9-16(12)13)8-10-1-3-11(4-2-10)17(19)20/h1-4,7,9H,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBGZCMIYVDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N2C1=CN=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154267 | |
Record name | 7,8-Dihydro-6-[(4-nitrophenyl)methyl]imidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303986-91-6 | |
Record name | 7,8-Dihydro-6-[(4-nitrophenyl)methyl]imidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303986-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-6-[(4-nitrophenyl)methyl]imidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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